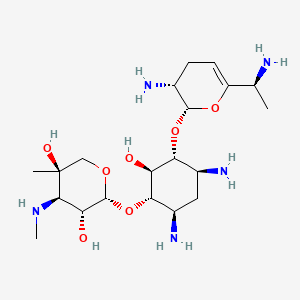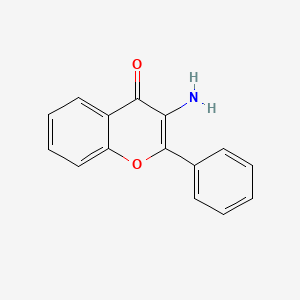
11-Hydroxymethylbenzo(a)pyrene
Descripción general
Descripción
11-Hydroxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative, specifically a hydroxymethylated form of benzo(a)pyrene. This compound is known for its complex structure, consisting of multiple fused benzene rings with a hydroxymethyl group attached at the 11th position. It is of significant interest due to its potential biological activities and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxymethylbenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene. One common method includes the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective hydroxylation at the 11th position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale hydroxylation processes using continuous flow reactors to maintain consistent reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form benzo(a)pyrene-11-carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, forming 11-methylbenzo(a)pyrene.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Benzo(a)pyrene-11-carboxylic acid.
Reduction: 11-Methylbenzo(a)pyrene.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
11-Hydroxymethylbenzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its potential mutagenic and carcinogenic properties, contributing to the understanding of cancer mechanisms.
Medicine: Studied for its interactions with DNA and potential role in drug development.
Industry: Used in environmental studies to assess the impact of polycyclic aromatic hydrocarbons on ecosystems.
Mecanismo De Acción
The mechanism of action of 11-Hydroxymethylbenzo(a)pyrene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, producing reactive intermediates that can cause oxidative stress and damage cellular structures.
Comparación Con Compuestos Similares
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
11-Methylbenzo(a)pyrene: A reduced form with a methyl group instead of a hydroxymethyl group.
Benzo(a)pyrene-11-carboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: 11-Hydroxymethylbenzo(a)pyrene is unique due to its specific hydroxymethyl group, which influences its reactivity and biological interactions. This functional group makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons.
Propiedades
IUPAC Name |
benzo[a]pyren-11-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXZHYQBHKPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241513 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94500-53-5 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)










